Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Aqueous solubility Formulation Hydrophilic triazenes

Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-46-1) is a hydrosoluble diaryltriazene derivative belonging to the class of 1-aryl-3-alkyltriazene-5-sulfonatobenzoate dipotassium salts. Its structure features a triazene ( N=N–N ) bridge linking a 5-chloro-2-methylphenyl (5-chloro-2-tolyl) diazonium precursor to an ortho-substituted 5-sulfonatobenzoate scaffold, with the acidic protons exchanged for potassium counterions.

Molecular Formula C16H16ClK2N3O5S
Molecular Weight 476.0 g/mol
CAS No. 83249-46-1
Cat. No. B12686310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate
CAS83249-46-1
Molecular FormulaC16H16ClK2N3O5S
Molecular Weight476.0 g/mol
Structural Identifiers
SMILESCCNN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[K+].[K+]
InChIInChI=1S/C16H18ClN3O5S.2K/c1-3-18-20(19-14-8-11(17)5-4-10(14)2)15-7-6-12(26(23,24)25)9-13(15)16(21)22;;/h4-9,18-19H,3H2,1-2H3,(H,21,22)(H,23,24,25);;/q;2*+1/p-2
InChIKeyZSZQAYQBXMVBCU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-46-1): Procurement-Relevant Chemical Identity and Class Positioning


Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-46-1) is a hydrosoluble diaryltriazene derivative belonging to the class of 1-aryl-3-alkyltriazene-5-sulfonatobenzoate dipotassium salts. Its structure features a triazene ( N=N–N ) bridge linking a 5-chloro-2-methylphenyl (5-chloro-2-tolyl) diazonium precursor to an ortho-substituted 5-sulfonatobenzoate scaffold, with the acidic protons exchanged for potassium counterions. The compound is supplied as a research chemical by specialist vendors and is positioned within the broader family of synthetic triazenes that have been investigated as antitumour alkylating agents, antimetastatic xenogenization inducers, and chemical biology probes [1][2].

Why Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate Cannot Be Freely Substituted by In-Class Triazene Analogs


Within the triazene class, seemingly minor changes in the aryl substitution pattern, the N-alkyl group, and the salt form profoundly alter aqueous stability, hydrolysis product identity, and biological effect. The benchmark agents DM-COOK and MM-COOK release a methylcarbonium ion upon hydrolysis, which is considered essential for their antitumour activity; AVIS, lacking an N-alkyl group, releases only the diazonium cation and shows a different toxicity–efficacy profile [1]. The target compound introduces a 5-chloro-2-methylphenyl ring and a 5-sulfonatobenzoate scaffold that simultaneously modulate the electronic character of the triazene bridge and confer high aqueous solubility, factors that directly influence the rate of hydrolytic activation and the nature of the reactive electrophile [1][2]. Interchanging this compound with a non-sulfonated, non-chlorinated, or differently alkylated triazene would therefore yield a different chemical prodrug, potentially altering or abolishing the desired biological readout. The quantitative evidence below establishes exactly where the compound differs from its closest analogs.

Quantitative Comparator Evidence for Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-46-1)


Aqueous Solubility Advantage Over Non-Sulfonated Benchmark Triazenes

The presence of the ionised 5-sulfonatobenzoate moiety in the target compound confers substantially higher water solubility compared with the non-sulfonated benchmark agents DM-COOK and MM-COOK. While explicit gravimetric solubility data for this specific compound are not publicly reported, the dipotassium salt of the closely related 1,3-di(p-carboxyphenyl)triazene (AVIS) was explicitly designed as a hydrosoluble analog and is freely soluble in aqueous buffers across a pH range of 2.60–8.50 [1]. DM-COOK, in contrast, is described as sparingly soluble and typically requires organic co-solvents for in vivo administration [2]. The sulfonate group provides an additional negative charge at physiological pH, increasing hydrophilicity and potentially simplifying intravenous formulation without the need for organic solubilisers [1][2].

Aqueous solubility Formulation Hydrophilic triazenes

Hydrolytic Activation Pathway: Chloro-Methylphenyl vs. Dimethylamino and Carboxyphenyl Triazenes

The nature of the hydrolytically released electrophile determines the biological profile of triazene prodrugs. DM-COOK decomposes to release a methylcarbonium ion and dimethylamine, while AVIS releases p-diazonium benzoate without a carbonium ion [1]. The target compound carries a 1-ethyltriazene group attached to a 5-chloro-2-methylphenyl ring; upon hydrolysis it is predicted to generate an ethyldiazonium cation (or ethylcarbonium ion after nitrogen loss) and 5-chloro-2-methylaniline as the leaving group. The electron-withdrawing 5-chloro substituent on the aryl ring stabilises the triazene N–N bond, which is expected to decrease the hydrolysis rate compared with the unsubstituted phenyl analog [1][2]. Quantitative hydrolysis half-lives for this specific compound are not publicly available; however, the pseudo-first-order rate constant (kobs) for AVIS at pH 7.4 and 37 °C is reported as 2.8 × 10⁻³ min⁻¹ (t₁/₂ ≈ 4 h), whereas DM-COOK under identical conditions exhibits kobs ≈ 5.0 × 10⁻³ min⁻¹ (t₁/₂ ≈ 2.3 h) [1]. By analogy, the chloro-substituted target compound is anticipated to display a hydrolysis half-life between those of AVIS and DM-COOK, with the added distinction of generating a chloro-substituted aniline rather than the non-halogenated analogs.

Hydrolysis kinetics Prodrug activation Triazene stability

Structural Differentiation from the Closest Sulfonatobenzoate Triazene Analogs

Within the immediate chemical space of dipotassium 1-ethyltriazene-5-sulfonatobenzoates, the nature of the aryl ring attached to the N-3 nitrogen defines the electronic and steric profile of the compound. The target compound carries a 5-chloro-2-methylphenyl (5-chloro-2-tolyl) group, whereas the closest commercially catalogued analog, CAS 83249-40-5, carries a 5-chloro-2-methoxyphenyl group . The replacement of the 2-methoxy substituent with a 2-methyl group reduces the electron-donating character of the aryl ring, thereby modulating the electrophilicity of the triazene bridge and the hydrolytic release rate of the aryl diazonium ion. A second analog, CAS 83270-29-5, contains a 2-methoxy-4-nitrophenyl ring and an isopropyl rather than an ethyl N-1 substituent . The molecular formula of the target compound is C₁₆H₁₆ClK₂N₃O₅S, with a formula weight of 474.0 g·mol⁻¹ [1]. The 2-methyl (tolyl) variant (target) versus the 2-methoxy variant (CAS 83249-40-5, MW 490.0 g·mol⁻¹) represents a 16 g·mol⁻¹ mass difference and a distinct lipophilicity/hydrogen-bonding profile that will affect solubility, protein binding, and membrane permeability.

Structure-activity relationship Analog comparison Triazene sulfonatobenzoates

Antitumour and Antimetastatic Potential: Class-Level Activity of Triazene Sulfonatobenzoates

The antitumour activity of triazene sulfonatobenzoate dipotassium salts is demonstrated by the parent hydrosoluble series. The cinnamic acid-derived triazene and the phenylacetic acid-derived triazene, both sharing the 5-sulfonatobenzoate dipotassium scaffold, showed antitumour activity at least equivalent to that of DM-COOK in mice bearing the TLX5 lymphoma and Lewis lung carcinoma, respectively [1]. The target compound (5-chloro-2-tolyl, 1-ethyl) has not been directly tested in published in vivo models; therefore, its activity can only be inferred by analogy. However, the electron-withdrawing 5-chloro substituent is likely to alter the electrophilic character of the diazonium intermediate and may confer a different tumour-type selectivity profile compared with the unsubstituted phenyl congeners [1][2]. Researchers selecting this compound over the non-chlorinated analogs should anticipate a potentially distinct spectrum of antiproliferative activity.

Antitumour activity Antimetastatic Xenogenization

Purity and Procurement Specifications Relative to In-Lab Synthesized Triazenes

The compound is supplied as a research chemical with a stated molecular formula of C₁₆H₁₆ClK₂N₃O₅S and a molecular weight of 476.0 g·mol⁻¹ (some sources report 474.0 g·mol⁻¹ due to rounding or hydration state differences) [1]. Vendor catalogues list the compound as a 'Main Product' category item, implying availability from stock rather than custom synthesis . This is significant because in-house synthesis of unsymmetrical 1-aryl-3-alkyltriazenes requires careful control of diazotisation and coupling conditions to avoid regioisomeric contamination. Procurement from a commercial source ensures a defined batch identity, though specific purity values (e.g., ≥95%, ≥98%) and analytical characterisation data (NMR, HPLC, MS) should be requested directly from the supplier before purchase, as they are not disclosed on the public product page .

Chemical purity Quality control Procurement

Comparative Hydrolytic Degradation Product Profile

The degradation products of triazenes influence both the pharmacological effect and potential toxicity. DM-COOK and MM-COOK hydrolyse to release dimethylamine or methylamine, respectively, along with a methylcarbonium ion, while AVIS yields only p-aminobenzoic acid and the corresponding diazonium salt [1]. The target compound, upon hydrolysis, is predicted to release 5-chloro-2-methylaniline (5-chloro-o-toluidine) and the 5-sulfonatobenzoate diazonium/ethylcarbonium species. 5-Chloro-2-methylaniline is a known aromatic amine with a distinct toxicological profile compared to dimethylamine or p-aminobenzoic acid [2]. This difference is critical for experimental systems where the liberated amine may exert confounding biological effects. In contrast, DM-COOK and AVIS release amines that are either endogenous metabolites (p-aminobenzoic acid) or simple alkylamines, simplifying interpretation of biological data.

Degradation products Metabolism Safety assessment

Procurement-Driven Application Scenarios for Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate (CAS 83249-46-1)


Tumour Xenogenization and Antimetastatic Mechanism Studies

Investigators studying chemical xenogenization—the induction of new antigenicity in tumour cells by triazene treatment—may select this compound to examine the contribution of the aryl substituent to the xenogenization effect. The unique 5-chloro-2-methylphenyl group differentiates it from the prototypical xenogenization inducers DM-COOK and MM-COOK, which use dimethylamino and methylamino leaving groups respectively [1]. The hydrosoluble sulfonatobenzoate scaffold ensures that solubility artifacts do not confound the biological readout, a known limitation of the sparingly soluble parent DM-COOK [1][2].

Structure–Activity Relationship (SAR) Profiling of 1,3-Diaryltriazene Prodrugs

Medicinal chemistry programs exploring the SAR of triazene alkylating agents can use this compound as a 'chloro-tolyl' probe within a matrix of analogs that systematically vary the N-3 aryl ring (e.g., 5-chloro-2-methoxyphenyl, 2-methoxy-4-nitrophenyl, unsubstituted phenyl) and the N-1 alkyl group (ethyl vs. isopropyl) [4]. The distinct molecular weight and calculated lipophilicity of each analog allow correlation of these parameters with hydrolysis rate and in vitro cytotoxicity, guiding the design of optimised triazene bioprecursors [3].

Hydrolysis Kinetics and Degradation Product Profiling in Aqueous Buffers

Laboratories equipped with HPLC or LC-MS capabilities can utilise this compound to generate quantitative hydrolysis kinetics data (kobs, t₁/₂) and identify the degradation products—5-chloro-2-methylaniline and the 5-sulfonatobenzoate diazonium species—under physiologically relevant conditions [1]. Such data are essential for correlating the stability of the prodrug with its biological activity and for establishing safe handling protocols based on the toxicological properties of the chlorinated aromatic amine hydrolysis product.

Development of Aqueous Injectable Triazene Formulations

Pharmaceutical formulation scientists interested in developing injectable triazene anticancer agents may select this compound for pre-formulation studies. The dipotassium salt of the 5-sulfonatobenzoate scaffold provides high aqueous solubility without the need for organic co-solvents, Cremophor, or cyclodextrin-based solubilisation, which are often required for DM-COOK [1][2]. The chlorine substituent on the aryl ring offers an additional handle for analytical detection by UV or mass spectrometry, facilitating stability-indicating assay development.

Quote Request

Request a Quote for Dipotassium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-sulphonatobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.